Lys-Gln-Ala-Gly-Asp-Val
Overview
Description
Lys-Gln-Ala-Gly-Asp-Val, also known as KQAGDV, is a peptide sequence that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide sequence has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
Peptide Structure and Function
- The amino acid sequence Lys-Gln-Ala-Gly-Asp-Val has been identified in various proteins and peptides with diverse functions. For instance, in the structure of sarcine adenylate kinase from skeletal muscle, similar sequences play a role in enzymatic activity and protein stability (Heil et al., 1974).
- Another example is the mitochondrial aspartate aminotransferase of pig heart, where a similar sequence is part of the structure surrounding the coenzyme binding lysine, indicating a role in enzymatic catalysis (Kagamiyama et al., 1975).
Role in Protein-Peptide Interactions
- Sequences like Lys-Gln-Ala-Gly-Asp-Val are also important in protein-peptide interactions. For example, in bovine plasma high-molecular-weight kininogen, a similar sequence forms part of a glycopeptide portion, which suggests a role in protein interactions and functional modulation (Han et al., 1976).
Implications in Molecular Biology and Biochemistry
- In molecular biology, these sequences are often involved in the structure and function of enzymes. For instance, in rabbit bone marrow, a glutaredoxin with a similar sequence has been studied for its role in enzymatic reactions and cellular processes (Hopper et al., 1989).
- In the study of barley proteins, sequences including Lys-Gln-Ala-Gly-Asp-Val were identified in lysine-rich proteins, indicating their significance in plant protein structure and potentially in nutritional quality (Svendsen et al., 1980).
properties
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFFVKJJYBBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404916 | |
Record name | Lys-Gln-Ala-Gly-Asp-Val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lys-Gln-Ala-Gly-Asp-Val | |
CAS RN |
80755-87-9 | |
Record name | Lys-Gln-Ala-Gly-Asp-Val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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